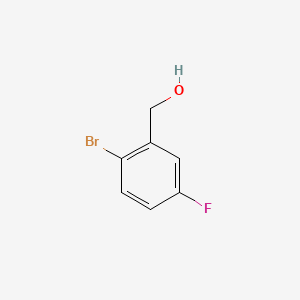

2-Bromo-5-fluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGZPMHPSBJMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378397 | |

| Record name | 2-Bromo-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-66-5 | |

| Record name | 2-Bromo-5-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-5-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorobenzyl alcohol (CAS No. 202865-66-5), a key intermediate in pharmaceutical and organic synthesis.[1][2][3] This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates a typical synthetic workflow.

Core Properties and Identification

This compound is a halogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules.[2][4] Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, makes it a valuable precursor for introducing these functionalities into target molecules, thereby influencing their biological and chemical properties.[2]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 202865-66-5 |

| Molecular Formula | C₇H₆BrFO[5][6] |

| IUPAC Name | (2-bromo-5-fluorophenyl)methanol[7] |

| Synonyms | Benzenemethanol, 2-bromo-5-fluoro-; (2-Bromo-5-fluorophenyl)methanol[8] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 205.02 g/mol [5][6] |

| Appearance | Colorless solid or off-white crystal[1][9] |

| Melting Point | 91-94°C[2][9] |

| Boiling Point | 252.5°C at 760 mmHg[10] |

| Solubility | Slightly soluble in water[1] |

| Storage Conditions | 2-8°C Refrigerator or -20°C[6][8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

1. Synthesis of this compound from 2-Bromo-5-fluorobenzaldehyde [1]

This protocol details the reduction of 2-bromo-5-fluorobenzaldehyde to the corresponding alcohol.

-

Materials:

-

2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol)

-

Ethanol (375 mL)

-

Sodium borohydride (4.47 g, 118 mmol)

-

Water

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-bromo-5-fluorobenzaldehyde in ethanol in a reaction flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium borohydride in water to the reaction mixture at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Upon completion of the reaction, add water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a colorless solid.[1]

-

2. Oxidation of this compound to 2-Bromo-5-fluorobenzaldehyde [11]

This protocol describes the oxidation of the alcohol to the aldehyde.

-

Materials:

-

This compound (0.852 g, 4.156 mmol)

-

Dichloromethane (15 mL)

-

Manganese dioxide (4.254 g, 85%, 41.56 mmol)

-

-

Procedure:

-

To a solution of this compound in dichloromethane, add manganese dioxide.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the solid and wash it with dichloromethane.

-

Concentrate the filtrate to obtain 2-bromo-5-fluorobenzaldehyde.[11]

-

Synthetic Workflow Visualization

The following diagram illustrates the synthesis of this compound.

Caption: Synthesis of this compound.

References

- 1. This compound | 202865-66-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. China this compound CAS:202865-66-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. strem.com [strem.com]

- 5. scbt.com [scbt.com]

- 6. usbio.net [usbio.net]

- 7. This compound | C7H6BrFO | CID 2773349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. nbinno.com [nbinno.com]

- 10. 202865-66-5 | this compound - Moldb [moldb.com]

- 11. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

physical properties of 2-Bromo-5-fluorobenzyl alcohol

An In-depth Technical Guide on the Physical Properties of 2-Bromo-5-fluorobenzyl Alcohol

This technical guide provides a comprehensive overview of the core (CAS No. 202865-66-5), a key intermediate in the pharmaceutical and organic synthesis industries.[1][2] This document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound at room temperature.[3][4][5] Its unique molecular structure, featuring both bromine and fluorine substituents on a benzyl alcohol backbone, makes it a versatile building block for introducing specific functionalities into more complex molecules.[2][4]

Quantitative Data Summary

The key are summarized in the table below. These values are critical for designing experimental conditions, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 202865-66-5 | [1][2][3][4][6] |

| Molecular Formula | C₇H₆BrFO | [7][8] |

| Molecular Weight | 205.02 g/mol | [7][8] |

| Appearance | Off-white to colorless solid/crystal | [1][3][4][5] |

| Melting Point | 91-94 °C | [2][4] |

| Boiling Point | 252.5 ± 25.0 °C (Predicted) | [3] |

| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Slightly soluble | [1][3][4] |

| pKa | 13.67 ± 0.10 (Predicted) | [3] |

| Storage Conditions | Sealed in a dry place at room temperature | [3][5] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail generalized standard procedures for measuring key properties and a specific protocol for the synthesis of the title compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Measurement: The temperature is increased at a controlled rate (e.g., 2 °C/min) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is typically observed between 91-94 °C.[2][4]

Synthesis of this compound

This compound is typically synthesized via the reduction of its corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde.[1]

Materials:

-

2-bromo-5-fluorobenzaldehyde (369 mmol)

-

Ethanol (375 mL)

-

Sodium borohydride (118 mmol)

-

Water (9 mL)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol) in ethanol (375 mL) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.[1]

-

A solution of sodium borohydride (4.47 g, 118 mmol) in water (9 mL) is added slowly to the cooled aldehyde solution.[1]

-

The reaction mixture is stirred at 0 °C for 1 hour.[1]

-

Upon reaction completion, water and ethyl acetate are added to the mixture.[1]

-

The product is extracted into the organic phase using ethyl acetate. The organic extracts are combined.[1]

-

The combined organic layer is washed with a saturated brine solution and subsequently dried over anhydrous sodium sulfate.[1]

-

The solvent is removed by concentration under reduced pressure to yield this compound as a colorless solid.[1]

Workflow and Process Visualization

To aid in the conceptualization of the experimental process, the following diagram illustrates the synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 202865-66-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 202865-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 202865-66-5 [sigmaaldrich.com]

- 6. This compound | 202865-66-5 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. usbio.net [usbio.net]

Technical Guide: Physicochemical Properties of 2-Bromo-5-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Bromo-5-fluorobenzyl alcohol (CAS No. 202865-66-5), a key intermediate in pharmaceutical and organic synthesis. The document outlines its melting point and solubility, provides detailed experimental protocols for their determination, and illustrates its synthetic pathway and role as a chemical building block.

Quantitative Data Summary

The physical and chemical properties of this compound are critical for its application in synthetic chemistry. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Melting Point | 91-94 °C | [1][2] |

| Appearance | Colorless solid / Off-white crystal | [2] |

| Water Solubility | Slightly soluble | [2] |

| Molecular Formula | C₇H₆BrFO | |

| Molecular Weight | 205.02 g/mol | |

| CAS Number | 202865-66-5 |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail standard laboratory protocols for measuring the melting point and solubility of solid organic compounds like this compound.

Melting Point Determination using a Capillary Method

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[3][4][5]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[3][5]

-

Invert the capillary tube and tap the sealed end on a hard surface to pack the sample down into the bottom of the tube. The packed sample height should be approximately 1-2 mm.[3]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Approximate Melting Point Determination: Heat the apparatus rapidly to get a preliminary, approximate melting point. This allows for a more precise measurement in the subsequent steps.

-

Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat the apparatus again, but at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the entire solid sample has turned into a clear liquid (the end of the melting range).[4]

-

Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Qualitative and Quantitative Solubility Determination

This protocol outlines the steps to determine the solubility of a solid compound in various solvents.

Protocol 2.2.1: Qualitative Solubility Test

This rapid method provides a general assessment of solubility.

Materials:

-

Test tubes and rack

-

Spatula

-

Sample of this compound

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of this compound into a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 30-60 seconds using a vortex mixer or by flicking the tube.

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Slightly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Protocol 2.2.2: Quantitative Solubility Determination (Gravimetric Method)

This method determines the mass of solute that can dissolve in a specific volume of solvent at a constant temperature.

Materials:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Erlenmeyer flasks with stoppers

-

Filtration apparatus (e.g., syringe with a filter)

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask.[6]

-

Seal the flask and place it in a thermostatic shaker or water bath set to a constant temperature. Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[7] The presence of undissolved solid confirms that the solution is saturated.[6][7]

-

Sample Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear liquid) using a syringe fitted with a filter to remove any solid particles.

-

Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the filtered solution to the dish and reweigh to determine the mass of the solution.

-

Gently evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Calculation: Once all the solvent has evaporated, cool the dish to room temperature and weigh it again. The mass of the remaining solid is the amount that was dissolved in the known mass of the solution. Solubility can then be expressed in terms of g/100 g of solvent or g/100 mL of solvent.[6]

Visualizations: Synthesis and Application

The following diagrams illustrate the synthetic pathway for this compound and its fundamental role as an intermediate in organic synthesis.

Caption: Synthesis of this compound via reduction.

Caption: Role as an intermediate in organic and pharmaceutical synthesis.[1][2][8]

References

synthesis of 2-Bromo-5-fluorobenzyl alcohol from 2-bromo-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Bromo-5-fluorobenzyl alcohol from 2-bromo-5-fluorobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and fine chemical intermediates.[1] The presented protocol focuses on a high-yield reduction reaction, offering a reliable and efficient method for obtaining the desired product.

Core Synthesis Pathway: Reduction of an Aldehyde

The primary and most efficient route for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde.[2] This conversion is typically achieved using a metal hydride reducing agent, with sodium borohydride (NaBH₄) being a common and selective choice for the reduction of aldehydes to primary alcohols under mild conditions.[2][3]

The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate, typically during an aqueous workup, yields the final alcohol product.[3]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 2-bromo-5-fluorobenzaldehyde using sodium borohydride.

Materials and Reagents:

-

2-bromo-5-fluorobenzaldehyde

-

Ethanol

-

Sodium borohydride

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol) in ethanol (375 mL).[4]

-

Cooling: Cool the solution to 0 °C using an ice bath.[4]

-

Reagent Addition: Slowly add a pre-prepared solution of sodium borohydride (4.47 g, 118 mmol) in water (9 mL) to the cooled aldehyde solution.[4]

-

Reaction: Maintain the reaction mixture at 0 °C and stir for 1 hour.[4]

-

Workup: Upon completion of the reaction, add water and ethyl acetate to the mixture.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[4]

-

Washing: Combine the organic extracts and wash with saturated brine.[4]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[4]

-

Solvent Removal: Remove the solvent by concentration under reduced pressure to obtain the final product.[4]

Data Presentation

The following table summarizes the quantitative data for the described synthesis.

| Parameter | Value | Unit |

| Reactants | ||

| 2-bromo-5-fluorobenzaldehyde | 75.0 | g |

| 369 | mmol | |

| Sodium borohydride | 4.47 | g |

| 118 | mmol | |

| Solvents | ||

| Ethanol | 375 | mL |

| Water (for NaBH₄ solution) | 9 | mL |

| Reaction Conditions | ||

| Temperature | 0 | °C |

| Time | 1 | hour |

| Product | ||

| This compound | 75.6 | g |

| Yield | 99.8 | % |

Table 1: Summary of quantitative data for the synthesis of this compound.[4]

Process Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

This technical guide provides a detailed and actionable protocol for the synthesis of this compound, a valuable intermediate in drug development and organic synthesis.[1][4] The high-yield and straightforward nature of this procedure make it a reliable method for researchers and scientists in the field.

References

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzyl Alcohol

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2-Bromo-5-fluorobenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document summarizes key quantitative data and outlines a standard experimental protocol for its synthesis.

Molecular Structure and Properties

This compound is a halogenated aromatic compound that serves as a critical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][2] Its chemical structure consists of a benzyl alcohol core substituted with a bromine atom at the second position and a fluorine atom at the fifth position of the benzene ring.

The molecular formula for this compound is C₇H₆BrFO.[3][4][5] Its IUPAC name is (2-bromo-5-fluorophenyl)methanol.[5] The presence of both bromine and fluorine substituents makes it a versatile building block for introducing these specific functionalities into target molecules.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 205.02 g/mol | [3][4][5] |

| Exact Mass | 203.95861 Da | [5] |

| CAS Number | 202865-66-5 | [3][4][5] |

| EC Number | 606-492-9 | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 91-94 °C | [1][7] |

| Boiling Point | 252.5 °C at 760 mmHg | [7] |

| Flash Point | 106.5 °C | [7] |

| Density | 1.7 g/cm³ | [7] |

| Water Solubility | Slightly soluble | [7][8] |

| XLogP3 | 1.6 | [7] |

Experimental Protocols

Synthesis of this compound from 2-Bromo-5-fluorobenzaldehyde

This protocol details a common method for the synthesis of this compound via the reduction of its corresponding aldehyde.[8]

Materials:

-

2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol)

-

Ethanol (375 mL)

-

Sodium borohydride (4.47 g, 118 mmol)

-

Water (9 mL)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-bromo-5-fluorobenzaldehyde in ethanol is prepared in a reaction vessel.

-

The solution is cooled to 0 °C.

-

A solution of sodium borohydride in water is added slowly to the cooled aldehyde solution.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

After the reaction is complete, the mixture is quenched with water and ethyl acetate.

-

The product is extracted with ethyl acetate.

-

The combined organic extracts are washed with a saturated brine solution.

-

The washed organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by concentration under reduced pressure to yield the final product, this compound, as a colorless solid.[8]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Applications and Concluding Remarks

References

- 1. nbinno.com [nbinno.com]

- 2. China this compound CAS:202865-66-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. This compound | C7H6BrFO | CID 2773349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. strem.com [strem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 202865-66-5 [chemicalbook.com]

Spectral Data Analysis of 2-Bromo-5-fluorobenzyl Alcohol: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-5-fluorobenzyl alcohol (CAS No. 202865-66-5). It is intended for researchers, scientists, and professionals in drug development who utilize spectral analysis for the identification and characterization of organic compounds. This document presents available spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the available and expected spectral data for this compound. Due to the limited availability of complete experimental spectra in public databases, data for analogous compounds are provided for comparative purposes where necessary.

Table 1: ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.50 - 7.46 | Multiplet | 1H |

| Aromatic-H | 7.29 - 7.25 | Multiplet | 1H |

| Aromatic-H | 6.92 - 6.85 | Multiplet | 1H |

| Benzylic-CH₂ | 4.72 | Singlet | 2H |

| Hydroxyl-OH | Variable | Broad Singlet | 1H |

| Solvent: CDCl₃[1] |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~122 |

| C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| C-CH₂OH | ~140 |

| Aromatic C-H | 115-135 |

| Aromatic C-H | 115-135 |

| Aromatic C-H | 115-135 |

| Benzylic-CH₂OH | ~64 |

Table 3: Key IR Absorption Bands

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.[2][3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Alcohol (C-O) | Stretching | 1260 - 1050 | Strong |

| C-F | Stretching | 1250 - 1000 | Strong |

| C-Br | Stretching | 690 - 550 | Medium to Strong |

Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.[4]

| Parameter | Value |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.03 g/mol |

| Monoisotopic Mass | 203.95861 Da |

| Key Fragmentation Pathways (Predicted) | Loss of H₂O (-18) Loss of CH₂OH (-31) Presence of isotopic pattern for Bromine (M, M+2 in ~1:1 ratio) |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.1.2 ¹H NMR Acquisition A proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

2.1.3 ¹³C NMR Acquisition A carbon-13 NMR spectrum is acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are typical.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1 Sample Preparation For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

2.2.2 Data Acquisition A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.[3]

Mass Spectrometry (MS)

2.3.1 Sample Introduction and Ionization The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected. Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

2.3.2 Mass Analysis and Detection The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using the discussed spectroscopic methods.

References

A Technical Guide to 2-Bromo-5-fluorobenzyl Alcohol for Researchers and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzyl alcohol is a key building block in organic synthesis, particularly valued within the pharmaceutical and fine chemical industries. Its unique molecular structure, featuring both bromine and fluorine substituents on a benzyl alcohol framework, makes it a versatile reagent for introducing specific functionalities and modulating the electronic properties of target molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability

This compound (CAS No. 202865-66-5) is readily available from a variety of chemical suppliers. The typical purity offered is 97% or higher. Below is a summary of some of the commercial sources.

| Supplier | Purity | Additional Information |

| Sigma-Aldrich | 98% | Marketed under the Ambeed brand. |

| Thermo Scientific Chemicals | 97% | Available in various quantities.[1] |

| Santa Cruz Biotechnology | Not specified | For research use only.[2] |

| ChemicalBook | 98%, 99% | Lists multiple suppliers in their database.[3] |

| United States Biological | Highly Purified | - |

| Pharmaffiliates | Not specified | Provided as a pharmaceutical standard.[4] |

| Moldb | ≥ 98% | Classified under organic building blocks.[5] |

| Biotuva Life Sciences | Not specified | Available in 1g and 5g pack sizes.[6] |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is provided below.

| Property | Value | Source |

| CAS Number | 202865-66-5 | [2][3] |

| Molecular Formula | C7H6BrFO | [2][6] |

| Molecular Weight | 205.02 g/mol | [2][6][7] |

| Appearance | Off-white to white solid/crystal | [3][8][9] |

| Melting Point | 91-94 °C | [8][10] |

| Signal Word | Warning | [11] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [11][12] |

| Storage | Sealed in a dry, room temperature environment or at -20°C for long-term storage. | [13] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde.

Experimental Procedure

To a solution of 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol) in ethanol (375 mL), a solution of sodium borohydride (4.47 g, 118 mmol) in water (9 mL) is slowly added at 0 °C.[3] The reaction mixture is stirred at this temperature for 1 hour. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are then washed with saturated brine and dried over anhydrous sodium sulfate. The solvent is subsequently removed under reduced pressure to yield this compound as a colorless solid with a high yield (99.8%).[3]

¹H NMR Data (CDCl₃): δ 7.50-7.46 (1H, m), 7.29-7.25 (1H, m), 6.92-6.85 (1H, m), 4.72 (2H, s).[3]

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of a wide range of complex organic molecules.[10] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

-

Pharmaceutical Synthesis : It is extensively used as a starting material or intermediate in the development of new pharmaceutical drugs.[9][10] The bromo and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The unique substitution pattern is valuable for creating novel compounds with specific biological activities.[10]

-

Organic Synthesis : As a versatile building block, it is employed in various organic reactions, including nucleophilic substitutions, oxidations of the alcohol moiety, and palladium-catalyzed cross-coupling reactions at the bromine-substituted position.[8] This allows for the construction of intricate molecular architectures.[10]

-

Specialty Chemicals : The distinct structure of this compound makes it a valuable precursor for the production of specialty chemicals with tailored functionalities.[10]

Visualized Workflows

Synthesis of this compound

Caption: Synthetic pathway for this compound.

General Experimental Workflow in Organic Synthesis

Caption: A typical workflow for a reaction using this alcohol.

References

- 1. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 202865-66-5 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 202865-66-5 | this compound - Moldb [moldb.com]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. calpaclab.com [calpaclab.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound [nastchem.com]

- 10. nbinno.com [nbinno.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. usbio.net [usbio.net]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-5-fluorobenzyl alcohol (CAS No. 202865-66-5), a key intermediate in pharmaceutical and organic synthesis.[1][2][3] Adherence to the protocols outlined in this document is crucial for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is an off-white crystalline solid.[2] Its unique molecular structure, featuring both bromine and fluorine atoms on the aromatic ring along with a benzylic alcohol, makes it a versatile reagent in organic chemistry.[2] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 202865-66-5 | [4][5] |

| Molecular Formula | C₇H₆BrFO | [5][6] |

| Molecular Weight | 205.02 g/mol | [7][8] |

| Appearance | Off-white crystal/solid | [1][2] |

| Melting Point | 91-94 °C | [2][3] |

| Solubility | Slightly soluble in water | [1] |

| Storage Temperature | Room temperature, sealed in a dry place | [5][9] |

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and causes serious eye irritation.[4][7][8][9] It may also cause skin and respiratory irritation.[4]

GHS Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement | Source |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4] |

| P264 | Wash skin thoroughly after handling. | [9] |

| P270 | Do not eat, drink or smoke when using this product. | [9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9] |

| P301+P317 | IF SWALLOWED: Get medical help. | [9] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9] |

| P405 | Store locked up. | [4] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [9] |

A logical workflow for the general handling and safety precautions for this compound is illustrated in the diagram below.

Caption: General Safety Workflow for this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.[4]

| Exposure Route | First Aid Measure | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [4][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [4] |

Accidental Release Measures

In the event of a spill, adhere to the following procedures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 2-bromo-5-fluorobenzaldehyde.[1]

Materials:

-

2-bromo-5-fluorobenzaldehyde

-

Ethanol

-

Sodium borohydride

-

Water

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-bromo-5-fluorobenzaldehyde (e.g., 75.0 g, 369 mmol) in ethanol (375 mL).[1]

-

Cool the solution to 0 °C.[1]

-

Slowly add a solution of sodium borohydride (e.g., 4.47 g, 118 mmol) in water (9 mL) to the cooled solution.[1]

-

Stir the reaction mixture at 0 °C for 1 hour.[1]

-

Upon completion, quench the reaction with water and add ethyl acetate.[1]

-

Extract the aqueous layer with ethyl acetate.[1]

-

Combine the organic extracts and wash with saturated brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure to yield this compound as a colorless solid.[1]

The workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis Workflow of this compound.

Ecological Information

There is currently no data available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[9] Similarly, information on its persistence, degradability, bioaccumulative potential, and mobility in soil is not available.[9] Therefore, discharge into the environment must be avoided.[4]

Disposal Considerations

Dispose of this chemical and its container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to standard laboratory safety practices.

References

- 1. This compound | 202865-66-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 202865-66-5 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C7H6BrFO | CID 2773349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives from 2-Bromo-5-fluorobenzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-5-fluorobenzyl alcohol is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a reactive hydroxyl group and a functionalizable bromo group on the fluorinated benzene ring, makes it an ideal starting material for creating a diverse range of derivatives.[2] The bromine atom can be readily substituted through various cross-coupling reactions, while the benzylic alcohol moiety allows for transformations such as etherification and esterification.[1][2] These characteristics make it a valuable building block for constructing complex molecular architectures and exploring novel chemical scaffolds for drug discovery and development.[1][3]

Synthesis of Ether Derivatives via Catalytic Etherification

The conversion of the benzylic alcohol group into an ether is a common and crucial transformation. Symmetrical and unsymmetrical ethers of benzyl alcohols can be synthesized using various catalytic methods. Iron-catalyzed reactions, in particular, offer an eco-friendly and efficient approach under mild conditions.[4][5]

Data Presentation: Iron-Catalyzed Etherification of Benzyl Alcohols

The following table summarizes results for iron-catalyzed etherification, a method applicable to this compound.

| Entry | Benzyl Alcohol Substrate | Catalyst/Additive | Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | 1-Phenylethanol | Fe(OTf)₃ (5 mol%), NH₄Cl (5 mol%) | Dichloromethane | 0°C to rt, 0.5 h | Symmetrical Ether | 81 | [5] |

| 2 | 1-Phenylpropanol | Fe(OTf)₃ (5 mol%), NH₄Cl (5 mol%) | Dichloromethane | 0°C to rt, 0.5 h | Symmetrical Ether | 67 | [5] |

| 3 | 1-(p-Tolyl)ethanol | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 100°C, 14 h | Symmetrical Ether | 91 | [4] |

| 4 | 1-(4-Chlorophenyl)ethanol + Methanol | Fe(OTf)₃ (5 mol%), NH₄Cl (5 mol%) | Dichloromethane | 45°C, 10 h | Unsymmetrical Ether | 91 | [5] |

| 5 | 1-(Naphthalen-2-yl)ethanol + Benzyl alcohol | FeCl₂·4H₂O (10 mol%), Ligand L1 (12 mol%) | Propylene Carbonate | 100°C | Unsymmetrical Ether | 88 | [4] |

Experimental Protocol: Synthesis of a Benzyl Ether Derivative

This protocol is adapted from established iron-catalyzed etherification methods and is applicable for reacting this compound with another alcohol to form an unsymmetrical ether.[4][5]

Materials:

-

This compound

-

Secondary alcohol (e.g., 1-phenylethanol) (1.2 equivalents)

-

FeCl₂·4H₂O (10 mol %)

-

Pyridine bis-thiazoline ligand (12 mol %)

-

Propylene Carbonate (PC)

-

Pressure tube

-

Standard glassware for aqueous workup and purification

Procedure:

-

To a pressure tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

-

Add the secondary alcohol (1.2 mmol, 1.2 equiv), FeCl₂·4H₂O (0.10 mmol, 10 mol %), and the pyridine bis-thiazoline ligand (0.12 mmol, 12 mol %).

-

Add propylene carbonate (1 mL) to the mixture.

-

Seal the pressure tube and place it in a preheated oil bath at 100°C.

-

Stir the reaction mixture for the required time (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired unsymmetrical ether.

Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between aryl halides and organoboron compounds.[6] This reaction is highly effective for the functionalization of the bromine atom in this compound, allowing for the synthesis of a wide array of biaryl derivatives.[7][8]

Data Presentation: Typical Conditions for Suzuki-Miyaura Cross-Coupling

The table below outlines representative conditions for the Suzuki coupling of aryl bromides with various arylboronic acids.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | >85 |[6] | | 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | >85 |[6] | | 3 | 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | >80 |[6] | | 4 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100°C | High | General | | 5 | 1-Bromo-4-fluorobenzene | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90°C | High | General |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.03 mmol, 3 mol %), and the base (2.0 mmol, 2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., 5 mL of 4:1 dioxane/water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

-

Monitor the reaction's progress using TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure biaryl derivative.

Visualizations

Synthetic Pathways

Caption: Synthetic routes from this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [nastchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-5-fluorobenzyl alcohol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl methanols. The fluorinated phenyl ring and the reactive benzylic alcohol moiety offer unique opportunities for creating complex molecular architectures with potential applications in drug discovery.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[4] this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of a fluorinated benzyl alcohol motif into a variety of aromatic and heteroaromatic systems. The resulting biaryl methanol scaffolds are prevalent in many biologically active compounds and approved pharmaceuticals.

While direct Suzuki-Miyaura coupling of benzyl alcohols is possible, the corresponding benzyl halides often exhibit higher reactivity.[5] For the purposes of these protocols, we will focus on the direct use of this compound, which can be considered as a benzyl bromide equivalent under appropriate catalytic conditions.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Figure 1: General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Figure 2: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Palladium-Phosphine Catalyst

This protocol is a standard and effective method for the coupling of aryl bromides.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.5 equivalents).

-

Add the palladium catalyst and ligand.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-5-fluorobenzyl alcohol.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-Aryl-5-fluorobenzyl alcohols.

Figure 3: Experimental Workflow

Caption: A logical workflow for the synthesis of 2-Aryl-5-fluorobenzyl alcohols.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.[1][6]

| Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₃PO₄ (3.0) | Toluene/EtOH/H₂O | 85 | 18 | 75-85 |

| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (4) | - | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 24 | 60-75 |

| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Toluene/H₂O (3:1) | 95 | 14 | 70-80 |

Applications in Drug Discovery

The biaryl methanol core structure is a key pharmacophore in a wide range of therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Therefore, the products derived from this compound are attractive candidates for lead optimization in drug discovery programs targeting various diseases, including cancer, inflammation, and infectious diseases. The synthetic route described herein provides a reliable method for accessing a diverse library of these valuable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Grignard Reaction of 2-Bromo-5-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures from relatively simple precursors. 2-Bromo-5-fluorobenzyl alcohol is a valuable building block, incorporating both a reactive aryl bromide handle for Grignard reagent formation and a versatile benzyl alcohol moiety. However, the acidic proton of the hydroxyl group is incompatible with the highly basic nature of Grignard reagents. Direct exposure of this compound to magnesium metal will result in the quenching of any formed Grignard reagent.

Therefore, a successful Grignard reaction protocol necessitates the protection of the alcohol functionality prior to the formation of the organomagnesium species. This application note provides a detailed protocol for a four-step sequence:

-

Protection of the hydroxyl group of this compound as a methoxymethyl (MOM) ether.

-

Formation of the Grignard reagent from the MOM-protected aryl bromide.

-

Reaction of the Grignard reagent with an electrophile (e.g., an aldehyde).

-

Deprotection of the MOM ether to reveal the final alcohol product.

The methoxymethyl (MOM) ether is chosen as the protecting group due to its ease of installation, stability under the basic conditions of Grignard reagent formation, and facile removal under acidic conditions. An alternative protection strategy using a tert-butyldimethylsilyl (TBDMS) ether is also viable and briefly discussed.

Data Presentation

The following tables summarize the quantitative data for each key step of the protocol. The data is based on established procedures for analogous substrates and provides expected ranges for yields and key reaction parameters.

Table 1: Protection of this compound as a MOM Ether

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagents | Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA) | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12-16 hours | [1] |

| Typical Yield | 90-98% | [1][2] |

Table 2: Formation of the Grignard Reagent

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene | N/A |

| Reagents | Magnesium turnings, Iodine (catalyst) | [3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |

| Temperature | Room Temperature to Reflux | [3] |

| Reaction Time | 1-2 hours | [3] |

| Typical Yield | 85-95% (Determined by titration) | [3] |

Table 3: Grignard Reaction with an Aldehyde (e.g., Acetaldehyde)

| Parameter | Value | Reference |

| Grignard Reagent | (5-Fluoro-2-((methoxymethoxy)methyl)phenyl)magnesium bromide | N/A |

| Electrophile | Acetaldehyde | [4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 1-3 hours | |

| Typical Yield | 80-95% |

Table 4: Deprotection of the MOM Ether

| Parameter | Value | Reference |

| Starting Material | 1-(5-Fluoro-2-((methoxymethoxy)methyl)phenyl)ethan-1-ol | N/A |

| Reagents | Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) | [2] |

| Solvent | Methanol/Water or Dichloromethane (DCM) | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 2-12 hours | [2] |

| Typical Yield | 85-98% |

Experimental Protocols

Step 1: Protection of this compound as a Methoxymethyl (MOM) Ether

This protocol is adapted from established procedures for the MOM protection of benzyl alcohols.[1]

Materials:

-

This compound (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq.)

-

Chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq.)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Add N,N-Diisopropylethylamine (DIPEA) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Chloromethyl methyl ether (MOM-Cl) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.[1]

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene.

Step 2: Formation of (5-Fluoro-2-((methoxymethoxy)methyl)phenyl)magnesium bromide

This protocol is based on general procedures for the formation of aryl Grignard reagents.[3]

Materials:

-

1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene (1.0 eq.)

-

Magnesium turnings (1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium surface.[3]

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene in anhydrous THF in the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change from brown to colorless and the appearance of a cloudy solution. Gentle warming may be necessary.[3]

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours, or until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent. It is recommended to use this solution immediately in the next step.

Step 3: Reaction with Acetaldehyde

This protocol outlines the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.[4]

Materials:

-

Solution of (5-Fluoro-2-((methoxymethoxy)methyl)phenyl)magnesium bromide in THF (from Step 2)

-

Acetaldehyde (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve acetaldehyde in anhydrous THF in a separate flame-dried flask.

-

Add the acetaldehyde solution dropwise to the cooled Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-(5-Fluoro-2-((methoxymethoxy)methyl)phenyl)ethan-1-ol.

Step 4: Deprotection of the MOM Ether

This protocol describes the acidic cleavage of the MOM ether to reveal the final product.[2]

Materials:

-

1-(5-Fluoro-2-((methoxymethoxy)methyl)phenyl)ethan-1-ol (1.0 eq.)

-

Methanol and Water (or Dichloromethane)

-

Concentrated Hydrochloric Acid (catalytic) or Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure (using HCl):

-

Dissolve the MOM-protected alcohol in a mixture of methanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-(5-Fluoro-2-(hydroxymethyl)phenyl)ethan-1-ol.

Mandatory Visualization

Caption: Workflow for the Grignard reaction of this compound.

Caption: The logical cycle of alcohol protection and deprotection for Grignard synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-5-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzyl alcohol is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries.[1] Its unique structure, featuring a reactive benzylic alcohol moiety and a substituted aromatic ring with both bromine and fluorine atoms, makes it a valuable building block for the synthesis of complex molecules.[1][2] The hydroxyl group can be readily converted into a good leaving group, facilitating a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, which is a critical step in the development of new therapeutic agents and other specialty chemicals.[2] These application notes provide detailed protocols for key nucleophilic substitution reactions of this compound, offering guidance on reaction conditions, workup procedures, and expected outcomes.

Reaction Mechanisms and Pathways

Nucleophilic substitution at the benzylic carbon of this compound can proceed through two primary pathways: direct substitution of the hydroxyl group or a two-step process involving activation of the alcohol.

Direct Nucleophilic Substitution: This approach involves the direct displacement of the hydroxyl group by a nucleophile. The Mitsunobu reaction is a prime example of this, where the alcohol is converted in situ into a good leaving group, which is then displaced by a nucleophile in an SN2 manner.[3]

Two-Step Activation and Substitution: A more common and often more efficient method involves the initial conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. This activated intermediate is then subjected to nucleophilic attack. This two-step process provides a reliable route for the introduction of a wide range of nucleophiles.

Below is a diagram illustrating the general pathways for nucleophilic substitution of this compound.

Caption: General pathways for nucleophilic substitution of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for common nucleophilic substitution reactions of this compound. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be strictly followed.[4]

Protocol 1: Synthesis of 2-(2-Bromo-5-fluorobenzyl)isoindoline-1,3-dione via Mitsunobu Reaction

This protocol describes the direct conversion of this compound to the corresponding phthalimide derivative using a Mitsunobu reaction. This reaction is useful for introducing a protected primary amine.

Materials:

-

This compound

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hexanes

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired product.

Experimental Workflow:

Caption: Workflow for the Mitsunobu reaction of this compound.

Protocol 2: Two-Step Synthesis of 2-Bromo-5-fluorobenzyl Azide via Tosylation

This protocol details a two-step process involving the activation of the hydroxyl group by conversion to a tosylate, followed by substitution with an azide nucleophile.

Step 1: Tosylation of this compound

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq) to the solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can often be used in the next step without further purification.

Step 2: Azide Substitution

Materials:

-

2-Bromo-5-fluorobenzyl tosylate (from Step 1)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve the crude 2-Bromo-5-fluorobenzyl tosylate (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the azide product.

Protocol 3: Synthesis of 2-Bromo-5-fluorobenzyl Ethers via Williamson Ether Synthesis

This protocol describes the synthesis of ethers from this compound. The alcohol is first converted to the corresponding bromide, which then undergoes a Williamson ether synthesis.

Step 1: Bromination of this compound

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Carefully quench the reaction by pouring it onto ice water.

-

Separate the organic layer, wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 2-Bromo-5-fluorobenzyl bromide.

Step 2: Williamson Ether Synthesis

Materials:

-

2-Bromo-5-fluorobenzyl bromide (from Step 1)

-

Desired alcohol (e.g., ethanol, phenol)

-

Sodium hydride (NaH)

-

Anhydrous DMF

Procedure:

-

In a flame-dried flask under an inert atmosphere, add the desired alcohol (1.1 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to form the alkoxide.

-

Add a solution of 2-Bromo-5-fluorobenzyl bromide (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gently heat (e.g., 50 °C) for 4-12 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with water at 0 °C.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative yields for nucleophilic substitution reactions on benzylic systems, which can be used as a general guide for reactions with this compound. It is important to note that actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

| Nucleophile | Product Type | Activation Method | Reagents/Conditions | Typical Yield (%) |

| Phthalimide | Protected Amine | Mitsunobu Reaction | PPh₃, DIAD, THF | 70-90 |

| Sodium Azide | Azide | Tosylation | 1. TsCl, Pyridine; 2. NaN₃, DMF | 80-95 |

| Thiophenol | Thioether | Direct Substitution | Cu(OTf)₂, DCM | ~96 |

| Various Alcohols | Ether | Williamson Synthesis | 1. PBr₃; 2. NaH, ROH, DMF | 60-85 |

| Sodium Cyanide | Nitrile | Halogenation | 1. SOCl₂; 2. NaCN, DMSO | 70-90 |

Conclusion